8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine
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Overview
Description
8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a complex heterocyclic compound that features a unique combination of indole, triazine, and morpholine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Construction of the Triazine Ring: The triazine ring is formed by reacting the indole derivative with thiocarbohydrazide in glacial acetic acid.
Introduction of the Morpholine Group: The morpholine group is introduced via a nucleophilic substitution reaction, where the sulfonyl chloride derivative of the triazine-indole compound reacts with morpholine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidized Derivatives: Products with additional oxygen functionalities on the indole ring.
Reduced Derivatives: Compounds with partially or fully reduced triazine rings.
Substituted Derivatives: Compounds with various substituents replacing the sulfonyl group.
Scientific Research Applications
8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core and exhibit various biological activities.
Triazine Derivatives: Compounds such as melamine and cyanuric acid contain the triazine ring and are used in different industrial applications.
Morpholine Derivatives: Compounds like morpholine-4-sulfonic acid are used in various chemical processes.
Uniqueness: 8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine is unique due to its combination of three distinct moieties, which confer a wide range of potential biological activities and applications. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
8-morpholin-4-ylsulfonyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O3S/c14-13-16-12-11(17-18-13)9-7-8(1-2-10(9)15-12)23(20,21)19-3-5-22-6-4-19/h1-2,7H,3-6H2,(H3,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXVTZXZILPEPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC4=C3N=NC(=N4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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